molecular formula C22H26N4O2 B5524254 N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B5524254
M. Wt: 378.5 g/mol
InChI Key: YFRGTYOQVOKEJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex pyrazole derivatives, akin to the compound , often involves multi-step chemical reactions. A notable example is the creation of antitumor olivacine derivatives, starting from a base compound and undergoing a series of reactions to obtain N-substituted carboxamides, which are then demethylated to produce the final olivacine compounds with significant cytotoxicity (Jasztold-Howorko et al., 1994). Such synthetic routes highlight the intricate steps involved in producing complex molecules with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of related pyrazole and pyran compounds has been extensively studied, revealing insights into their conformation and intermolecular interactions. For instance, studies on methyl pyrazolecarboxylates and their derivatives have elucidated their regioselective synthesis, crystal structures, and the formation of stable intermediates, showcasing the diversity and complexity of these molecules' structural attributes (Hanzlowsky et al., 2003).

Chemical Reactions and Properties

The compound's chemical reactivity can be explored through its involvement in various chemical reactions, such as the synthesis of pyrazole derivatives using dimethylaminomethylene ketone, indicating its versatility in forming heterocyclic systems (Kaur et al., 2014). Such reactions underscore the compound's chemical properties and its potential as a precursor for synthesizing pharmacologically active molecules.

Physical Properties Analysis

The physical properties of similar compounds, such as their crystal structures and thermodynamic stability, are crucial for understanding their behavior in different environments. Studies on pyrazole derivatives have revealed their crystalline forms, hydrogen bonding patterns, and thermal stability, providing insights into their physical characteristics and potential applications (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, are fundamental to understanding the compound's potential applications. For instance, the antifungal activities of vanillin-chalcone derivatives and their pyrazole counterparts have been assessed, highlighting their chemical properties and potential as antifungal agents (Illicachi et al., 2017).

Scientific Research Applications

Synthesis and Cytotoxic Activity

Several carboxamide derivatives, including compounds structurally related to N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide, have been synthesized and evaluated for their cytotoxic properties. For instance, a study by Deady et al. (2003) reported the synthesis of a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and their derived 4-N-[2-(dimethylamino)ethyl]carboxamides. These compounds exhibited potent cytotoxicity against various cancer cell lines, with some demonstrating IC50 values less than 10 nM. In vivo tests against subcutaneous colon 38 tumors in mice showed curative effects for certain derivatives (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Potential Antitumor Agents

Another study by Rewcastle et al. (1986) synthesized and evaluated a series of monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which displayed varying levels of antitumor activity. The highest antileukemic activity was observed in 5-substituted derivatives, indicating a significant potential for these compounds as antitumor agents (Rewcastle, Atwell, Chambers, Baguley, & Denny, 1986).

Anticancer Derivatives Synthesis

Bu et al. (2002) synthesized pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridine derivatives, including N-(2-(dimethylamino)ethyl)-1-(2-(dimethylamino)ethyl)-1,2-dihydropyrazolo[3,4,5-kl]acridine-5-carboxamide, which demonstrated appreciable cytotoxicity in a panel of cell lines. This research underscores the potential of these compounds in cancer therapy (Bu, Chen, Deady, & Denny, 2002).

Novel Antitumor Olivacine Derivatives

Jasztold-Howorko et al. (1994) explored the synthesis and evaluation of antitumor olivacine derivatives. Among these compounds, 9-hydroxy-5,6-dimethyl-1-[N-[2-(dimethylamino)ethyl]carbamoyl]-6H-pyrido[4,3-b]carbazole showed high cytotoxicity and good antitumor activity, highlighting its potential as an effective antitumor agent (Jasztold-Howorko, Landras, Pierré, Atassi, Guilbaud, Kraus-Berthier, Léonce, Rolland, Prost, & Bisagni, 1994).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-15-8-10-16(11-9-15)21(26(2)3)14-23-22(27)20-13-19(24-25-20)17-6-5-7-18(12-17)28-4/h5-13,21H,14H2,1-4H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRGTYOQVOKEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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